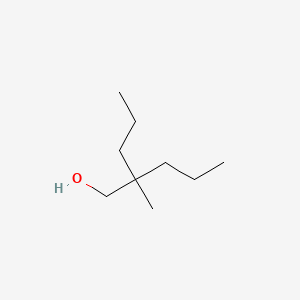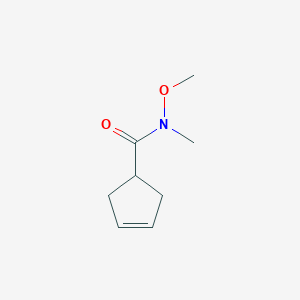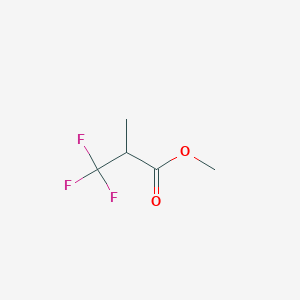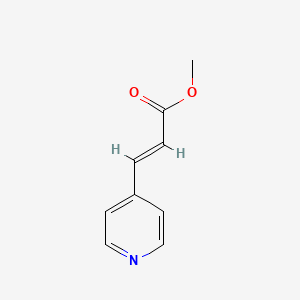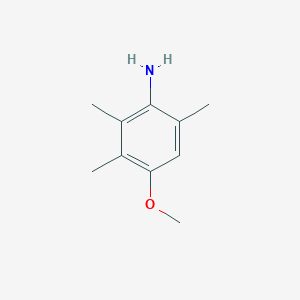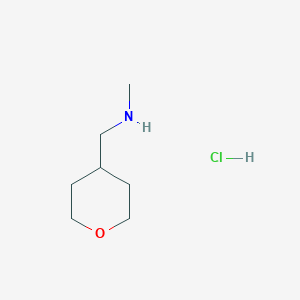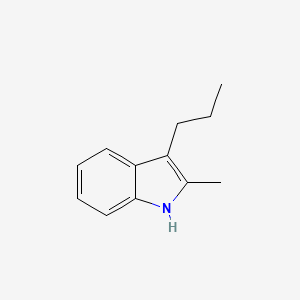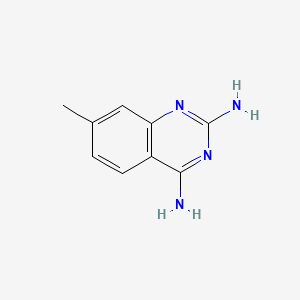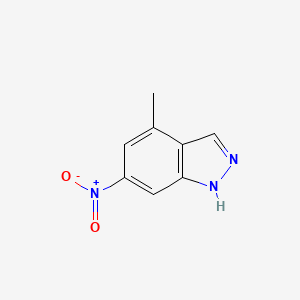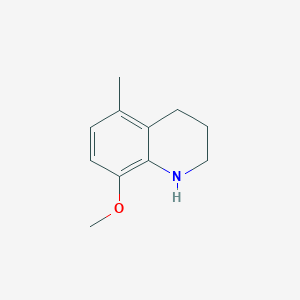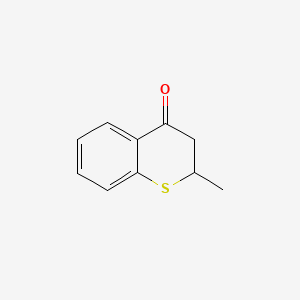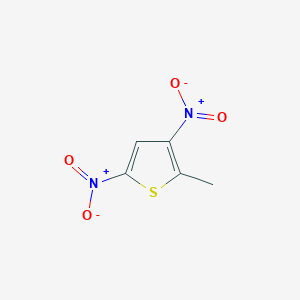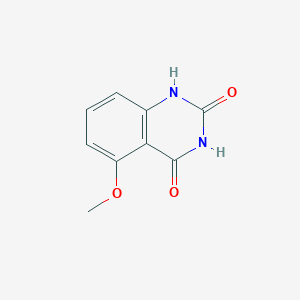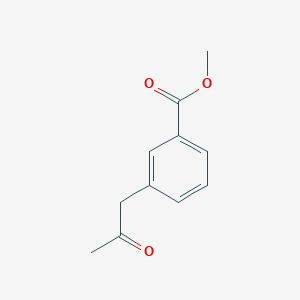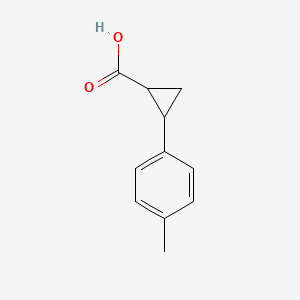
2-(p-Tolyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
2-(p-Tolyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a structural motif of interest due to its presence in various biologically active molecules and its unique chemical reactivity. The cyclopropane ring is substituted with a p-tolyl group (a methyl-substituted phenyl group) and a carboxylic acid moiety. This structure is related to other cyclopropane derivatives that have been studied for their potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods, including the cyclopropanation of alkenes. For instance, the asymmetric cyclopropanation of chiral vinyl p-tolyl sulfoxide with sulfur ylides has been demonstrated to produce enantiomerically pure cyclopropane-phosphonic acid derivatives, showcasing the potential for synthesizing related structures with high stereocontrol . Additionally, the use of 1,2-cyclopropaneacetylated sugar as a glycosyl donor in the stereoselective synthesis of 2-C-acetonyl-2-deoxy-D-galactosides indicates the versatility of cyclopropane-containing compounds in carbohydrate chemistry .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with different stereoisomers possible due to the presence of chiral centers. The crystal and molecular structures of dimethyl 2-(p-tolylsulfinyl)-1,1-cyclopropanedicarboxylate diastereomers have been elucidated using X-ray diffraction, revealing monoclinic and triclinic crystal systems for the different isomers . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in cyclopropane derivatives and can inform the design of further synthetic strategies.
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions, often displaying unique reactivity due to the strain in the three-membered ring. The stereoselective glycosylation reactions using cyclopropaneacetylated sugars demonstrate the ability of these compounds to act as glycosyl donors, with the reaction conditions influencing the anomeric selectivity . The diastereoselective cyclopropanation of vinyl p-tolyl sulfoxide with sulfur ylides further exemplifies the controlled chemical transformations that can be achieved with cyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents such as the p-tolyl group and carboxylic acid function can affect properties like solubility, acidity, and reactivity. For example, the inhibitory effect of trans-2-phenylcyclopropane-1-carboxylic acid on apple 1-aminocyclopropane-1-carboxylic acid oxidase suggests that the cyclopropane ring's substituents play a significant role in the biological activity of these compounds . Understanding these properties is essential for the development of cyclopropane derivatives as potential pharmaceuticals or agrochemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Cyclopropanecarboxylic acid derivatives, including 2-(p-Tolyl)cyclopropanecarboxylic acid, are utilized as leading compounds in biological activity research. For instance, derivatives of cyclopropanecarboxylic acid have been synthesized and shown to exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Chemical Synthesis and Stereochemistry
The compound's role in the synthesis of optically active analogs is notable. For example, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a derivative, is used in affinity purification techniques and generation of antibodies, highlighting its significance in stereochemistry and enzymatic research (Pirrung, Dunlap, & Trinks, 1989).
Ionization and Substituent Effects
Research on the ionization of cyclopropanecarboxylic acids, including substituted versions, has been conducted to understand their chemical behavior. These studies provide insights into the effects of different substituents on the acid's properties (Kusuyama, 1979).
Applications in Organic Synthesis
The compound is also involved in the synthesis of enantiomerically pure cyclopropane-phosphonic acid, demonstrating its utility in creating constrained analogs of biochemical antagonists (Midura & Mikołajczyk, 2002).
Inhibitory Effects in Biochemistry
Its analogs have shown inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase, indicating its potential in the study of ethylene biosynthesis and plant growth regulation (Dourtoglou & Koussissi, 2000).
Conformational Studies
X-ray methods have been used to determine the structures and conformations of cyclopropanecarboxylic acid derivatives, providing valuable information for structural chemistry (Korp, Bernal, & Fuchs, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYDDATWSBNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901543 | |
| Record name | NoName_674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)cyclopropanecarboxylic acid | |
CAS RN |
869941-94-6 | |
| Record name | 2-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



